molecular formula C40H52O2 B1231415 Torularhodin CAS No. 514-92-1

Torularhodin

Cat. No. B1231415
CAS RN: 514-92-1
M. Wt: 564.8 g/mol
InChI Key: NESPPCWGYRQEJQ-VATUXEBJSA-N
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Description

Torularhodin is a natural product found in Torula, Neurospora sitophila, and Rhodotorula mucilaginosa with data available.

Scientific Research Applications

Antioxidative and Liver Protective Effects

  • Oxidative Activity and Liver Injury : Torularhodin extracted from Sporidiobolus pararoseus demonstrated significant antioxidative effects and prevented oxidative damage in vitro. It also reduced D-galactose-induced liver injury in mice by promoting the Nrf2/HO-1 pathways (Liu et al., 2019).

Anti-cancerous Properties

  • Anti-cancer Potential : Research shows that torularhodin has anti-cancer properties. Tests on rats and mice indicated its effectiveness against cancer, necessitating further studies on its activity in the human body (Kot et al., 2018).

Neuroprotective Effects

  • Cognitive Impairment and Alzheimer's Disease : Torularhodin exhibited protective effects against D-galactose/AlCl3-stimulated cognitive impairments, indicating potential as a preventive strategy in neurodegenerative diseases like Alzheimer's (Zhang et al., 2020).

Gut Microbiota Interaction

  • Impact on Gut Microbiota : A study explored the effect of torularhodin on the gut microbiota, suggesting that it could transform beneficial bacteria into dominant bacteria under long-term dietary patterns, influencing metabolic pathways (Liu et al., 2022).

Cardiovascular Disease Prevention

  • Hypercholesterolemia and Cardiovascular Disease : Torularhodin-loaded bilosomes showed promising results in reducing lipid accumulation and improving amino acid metabolism in hypercholesterolemic mice, supporting its potential in food applications for cardiovascular disease prevention (Liu et al., 2023).

Hepatic Dyslipidemia and Inflammation

  • Hepatic Dyslipidemia and Inflammation : Torularhodin showed a protective effect against high-fat diet-induced hepatic dyslipidemia and inflammation, indicating its therapeutic potential to improve health (Li et al., 2022).

properties

CAS RN

514-92-1

Product Name

Torularhodin

Molecular Formula

C40H52O2

Molecular Weight

564.8 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaenoic acid

InChI

InChI=1S/C40H52O2/c1-31(19-12-21-33(3)22-13-23-34(4)25-15-26-37(7)39(41)42)17-10-11-18-32(2)20-14-24-35(5)28-29-38-36(6)27-16-30-40(38,8)9/h10-15,17-26,28-29H,16,27,30H2,1-9H3,(H,41,42)/b11-10+,19-12+,20-14+,22-13+,25-15+,29-28+,31-17+,32-18+,33-21+,34-23+,35-24+,37-26+

InChI Key

NESPPCWGYRQEJQ-VATUXEBJSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O)/C)/C

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C

Other CAS RN

514-92-1

synonyms

(3'E)-3',4'-Didehydro-beta,psi-caroten-16'-oic acid
torularhodin
torularhodine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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